MnSTS Preferentially Utilizes 2,4-Dihydroxycinnamoyl-CoA Over p-Coumaroyl-CoA with 2.75-Fold Higher Catalytic Efficiency
In direct head-to-head in vitro kinetic assays with purified recombinant MnSTS (Morus notabilis stilbene synthase), 2,4-dihydroxycinnamoyl-CoA demonstrated a catalytic efficiency (kcat/Km) of 4.31 × 10⁴ M⁻¹ min⁻¹, which is 2.75-fold higher than that of p-coumaroyl-CoA (1.57 × 10⁴ M⁻¹ min⁻¹) [1]. The Km for 2,4-dihydroxycinnamoyl-CoA (26.34 ± 4.11 μM) was approximately half that of p-coumaroyl-CoA (52.25 ± 7.94 μM), indicating substantially higher apparent binding affinity. The Vmax for the dihydroxy substrate (18.60 ± 1.23 nmol mg⁻¹ min⁻¹) also exceeded that of p-coumaroyl-CoA (13.41 ± 1.10 nmol mg⁻¹ min⁻¹). These data establish that MnSTS is kinetically biased toward the 2,4-dihydroxylated substrate, making 2,4-dihydroxycinnamoyl-CoA the preferred precursor for oxyresveratrol biosynthesis over the canonical stilbene precursor p-coumaroyl-CoA.
| Evidence Dimension | Steady-state kinetic parameters (MnSTS enzyme, in vitro assay) |
|---|---|
| Target Compound Data | Km = 26.34 ± 4.11 μM; Vmax = 18.60 ± 1.23 nmol mg⁻¹ min⁻¹; kcat = 1.13 ± 0.08 min⁻¹; kcat/Km = 4.31 × 10⁴ M⁻¹ min⁻¹ |
| Comparator Or Baseline | p-Coumaroyl-CoA: Km = 52.25 ± 7.94 μM; Vmax = 13.41 ± 1.10 nmol mg⁻¹ min⁻¹; kcat = 0.82 ± 0.07 min⁻¹; kcat/Km = 1.57 × 10⁴ M⁻¹ min⁻¹ |
| Quantified Difference | kcat/Km ratio (target/comparator) = 2.75; Km ratio = 0.50 (2-fold tighter binding); Vmax ratio = 1.39 |
| Conditions | Purified recombinant MnSTS protein; in vitro enzyme assay with p-coumaroyl-CoA or 2,4-dihydroxycinnamoyl-CoA as substrate plus malonyl-CoA; LC-MS product detection (Hu et al., 2025, Table 1) |
Why This Matters
For researchers engineering oxyresveratrol biosynthesis, 2,4-dihydroxycinnamoyl-CoA is the kinetically validated optimal substrate for MnSTS, providing nearly 3-fold higher catalytic throughput than the standard p-coumaroyl-CoA substrate, which directly impacts pathway yield and metabolic engineering design.
- [1] Hu, M.-W., Fu, J., Lu, Y., Liu, X.-Y., Zhang, J.-Z., Li, J.-N., Xu, D.-D., Li, Y.-T., Hao, P.-X., Cui, M.-X., Zhi, L.-L., Lou, H.-X., & Cheng, A.-X. (2025). Functional characterization of key enzymes involved in the biosynthesis of distinctive flavonoids and stilbenoids in Morus notabilis. Horticulture Research, 12(10), uhaf171. Table 1 (MnSTS substrate kinetics). View Source
